N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-2-25-14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-26-19)15-8-5-13(20)10-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFJSIFYSANBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a thiazole-derived compound that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their therapeutic potential, including anticancer, antimicrobial, and anticonvulsant properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiazole ring, which is pivotal for its biological activity. The presence of the 2,4-dichlorophenyl and ethylthio groups enhances its pharmacological profile.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar thiazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
Key Findings:
- Cytotoxicity: Compounds with thiazole moieties demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Mechanism of Action: The anticancer effect is often linked to the ability of these compounds to activate apoptotic pathways in tumor cells .
2. Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial efficacy against various pathogens. For example, certain derivatives have shown activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .
Key Findings:
- Antifungal Activity: Compounds demonstrated MIC values as low as 1.23 μg/mL against C. parapsilosis.
- Structure-Activity Relationship (SAR): The presence of electronegative substituents on the phenyl moiety significantly enhances antifungal activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring: Essential for anticancer and antimicrobial activities.
- Substituents: Electron-withdrawing groups (like Cl) on the phenyl rings improve potency against cancer and fungal cells .
Data Summary
Case Studies
Several studies have focused on synthesizing and testing derivatives of thiazole compounds with varying substituents:
- Synthesis of Thiazole Derivatives: A series of thiazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines, revealing promising results in inducing apoptosis .
- Antifungal Testing: New thiazole imine derivatives were evaluated for antifungal properties, with some demonstrating MIC values that suggest potential as therapeutic agents against resistant strains .
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that compounds containing thiazole moieties exhibit significant anticonvulsant properties. For instance, studies indicate that derivatives similar to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide show effective seizure protection in animal models. The structure-activity relationship (SAR) analysis suggests that para-halogen-substituted phenyl groups enhance anticonvulsant efficacy .
Antimicrobial Properties
Thiazole derivatives have been reported to possess notable antibacterial and antifungal activities. In particular, certain thiazole-linked compounds have shown effectiveness against various bacterial strains comparable to established antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenyl rings appears to be crucial for this antimicrobial activity .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory applications. Thiazole-based compounds have been explored for their ability to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, attributed to the unique electronic properties imparted by the thiazole ring .
Case Study 1: Anticonvulsant Efficacy
A study evaluating the anticonvulsant properties of thiazole derivatives found that this compound exhibited a median effective dose significantly lower than standard treatments like ethosuximide, indicating its potential as a more effective alternative for seizure management .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated substantial antimicrobial activity, surpassing that of traditional antibiotics in some cases. This highlights its potential utility in treating resistant bacterial infections .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares a core thiazole-acetamide scaffold with several analogs in the evidence. Key structural variations among these compounds include:
- Substituents on the thiazole ring : The 2,4-dichlorophenyl group in the target compound contrasts with substituents such as p-tolyl (, compounds 13–15), 4-methoxyphenyl (, compound 16), and coumarin-linked groups (, compound 13).
- Acetamide modifications: The ethylthio group in the target compound differs from piperazine derivatives (, compounds 13–18), sulfonamide-linked benzothiazoles (, compound 11), and quinoxaline-thioacetamides ().
Table 1: Comparison of Key Structural Features
Q & A
Q. What synthetic methodologies are reported for preparing N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide?
The compound can be synthesized via multi-step reactions involving:
- Thiazole ring formation : Reacting 2-amino-4-(2,4-dichlorophenyl)thiazole with chloroacetyl derivatives under reflux conditions (e.g., using acetonitrile and anhydrous AlCl₃ as a catalyst) .
- Acetamide coupling : Introducing the 4-(ethylthio)phenyl group via nucleophilic substitution or condensation, often catalyzed by triethylamine in solvents like acetone or ethanol. Reaction progress is monitored by TLC, followed by recrystallization in ethanol for purification .
- Key intermediates : Thiourea and substituted acetamides are critical precursors, with potassium carbonate facilitating thioether bond formation .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
Q. How is the compound screened for initial biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., Aurora-A/B/C) using fluorescence-based or radiometric methods to determine IC₅₀ values .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines via MTT or ATP-luminescence assays. Positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) are critical .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Substituent effects : Replace the ethylthio group with sulfonyl or methylsulfinyl moieties to enhance solubility or target affinity. Evidence shows that sulfonyl groups improve kinase inhibition potency (e.g., IC₅₀ < 0.2 µM for Aurora kinases) .
- Thiazole modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position of the phenyl ring to stabilize π-π stacking with kinase active sites .
Q. How to resolve contradictions in reported bioactivity data across studies?
Q. What strategies improve the compound’s physicochemical properties for in vivo studies?
Q. How can advanced structural analysis inform mechanism of action?
Q. What challenges arise in scaling up synthesis for preclinical studies?
Q. How to profile and quantify synthetic impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
